molecular formula C10H12N2O2 B8530946 8-amino-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

8-amino-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8530946
M. Wt: 192.21 g/mol
InChI Key: VXPXCGPVGJSNGO-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A suspension of 7-methoxy-8-nitroisoquinolin-1(2H)-one (296b, 30 g, 0.136 mol) and 10% palladium on carbon (15 g, 0.014 mol) in ethanol (1 L) was stirred at 40° C. under hydrogen (20 psi) for 72 hours. The mixture was filtered through celite, the flask and filter pad washed with ethanol (1 L), and the combined filtrates concentrated under vacuum to give 8-amino-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (296c, 24 g, 92% yield) as a brown oil. MS: 193 [M+1].
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([N+:13]([O-])=O)=[C:11]2[C:6]([CH:7]=[CH:8][NH:9][C:10]2=[O:16])=[CH:5][CH:4]=1>[Pd].C(O)C>[NH2:13][C:12]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10](=[O:16])[NH:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC1=CC=C2C=CNC(C2=C1[N+](=O)[O-])=O
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. under hydrogen (20 psi) for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
FILTRATION
Type
FILTRATION
Details
the flask and filter pad
WASH
Type
WASH
Details
washed with ethanol (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC=1C(=CC=C2CCNC(C12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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